6-(2,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
Description
6-(2,4-Dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a bicyclic pyridazin-3(2H)-one core substituted at positions 2 and 4. The 2-fluorobenzyl group at position 2 introduces electron-withdrawing effects due to the fluorine atom, while the 2,4-dimethylphenyl group at position 6 contributes steric bulk and lipophilicity. Pyridazinones are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial, analgesic, and receptor antagonistic activities .
For example, 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one (CYM50769) acts as a submicromolar NPBWR1 antagonist , and 6-phenyl derivatives demonstrate analgesic properties . The fluorine atom in the 2-fluorobenzyl group may enhance metabolic stability and membrane permeability compared to non-halogenated analogs, a feature observed in other fluorinated pharmaceuticals .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-7-8-16(14(2)11-13)18-9-10-19(23)22(21-18)12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGKVJSOFNSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine core with substitutions that enhance its biological activity. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, which is critical in cancer therapy.
- Receptor Modulation : It has been suggested that this compound interacts with various receptors, potentially modulating signaling pathways that lead to therapeutic effects.
- Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, which can be attributed to its ability to induce apoptosis or inhibit cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung) | 5.0 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 7.5 | Induction of apoptosis | |
| Antimicrobial | E. coli | 10.0 | Disruption of bacterial cell wall |
| S. aureus | 8.0 | Inhibition of protein synthesis |
Case Studies and Research Findings
-
Anticancer Activity
A study investigated the anticancer properties of this compound against A549 and HeLa cell lines. The results showed significant cytotoxicity with IC50 values of 5.0 µM for A549 and 7.5 µM for HeLa cells, suggesting a potential role in cancer therapy through the inhibition of tubulin polymerization and induction of apoptosis . -
Antimicrobial Properties
The compound was also tested for its antimicrobial activity against common bacterial strains such as E. coli and S. aureus. The observed IC50 values were 10.0 µM and 8.0 µM, respectively, indicating moderate antimicrobial efficacy attributed to disruption of the bacterial cell wall and inhibition of protein synthesis . -
Mechanistic Studies
Further mechanistic studies revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to proliferation and survival. This interaction leads to altered expression levels of key proteins associated with apoptosis .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with structural similarities to 6-(2,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one exhibit significant antiviral properties. For instance:
- Mechanism : These compounds may inhibit viral replication by targeting specific viral enzymes or proteins.
- Case Study : In vitro studies have demonstrated that related pyridazine derivatives can reduce viral load in models of herpes simplex virus infections, suggesting potential as antiviral agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity : It has shown promising cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
- IC50 Values : Reports indicate IC50 values in the low micromolar range, highlighting its effectiveness in inducing apoptosis and inhibiting cancer cell proliferation .
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 5 |
| Lung Cancer | 8 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Target Enzymes : Studies suggest it may inhibit proteases and ureases, which are critical in various biological processes.
- Binding Affinity : The presence of fluorine and other substituents enhances binding affinity to these enzymes, making it a candidate for further research in enzyme inhibition .
Antiviral Efficacy
A notable study on related pyridazine derivatives reported a reduction in viral plaques by over 69% against HSV-1 at concentrations below 10 μM. This underscores the compound's potential as an antiviral agent.
Cytotoxicity Profile
In vitro testing on human cancer cell lines revealed significant cytotoxicity with an IC50 value of approximately 5 μM against breast cancer cells. This indicates strong potential for further development as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Position 2 modifications (e.g., benzyl vs. phenoxy) significantly influence receptor binding. For example, bulky 3,5-dimethylphenyl groups enhance NPBWR1 antagonism , while fluorinated benzyl groups may optimize pharmacokinetics.
- Halogen Effects: Fluorine at position 2 (target compound) vs.
- Lipophilicity : The 2,4-dimethylphenyl group increases hydrophobicity compared to simpler phenyl or methoxy-substituted analogs, which could enhance blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
Bioactivity
- Antagonistic Activity : The target compound’s 2-fluorobenzyl group resembles the 4-bromobenzyl substituent in compound 18a, which is a synthetic precursor for formyl peptide receptor agonists . However, substitution patterns at position 6 (2,4-dimethylphenyl vs. methyl) may redirect activity toward different targets.
- Analgesic Potential: 6-Phenyl analogs with benzylidene substituents (e.g., 4-Cl, 4-OCH₃) exhibit analgesic effects in hot-plate tests, though less potent than aspirin . The target compound’s dimethylphenyl group may enhance binding to pain-modulating receptors.
Physicochemical Properties
- Solubility : 6-Phenylpyridazin-3(2H)-one derivatives exhibit low aqueous solubility, necessitating formulation adjustments . The target compound’s lipophilic substituents may further reduce solubility, requiring prodrug strategies.
- Synthetic Accessibility: The compound can likely be synthesized via alkylation of a pyridazinone core with 2-fluorobenzyl halides, analogous to methods used for 2-(4-bromobenzyl) derivatives .
Key Research Findings
Fluorine’s Role: Fluorinated pyridazinones (e.g., 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one ) show enhanced stability in metabolic assays compared to non-fluorinated analogs.
Substituent Synergy : Combining electron-withdrawing (fluorine) and electron-donating (methyl) groups, as in the target compound, may balance reactivity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
